{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Description
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is a secondary amine derivative featuring a benzyloxy-substituted phenyl group and a branched alkyl chain (2-methylpropyl/isobutyl).
This compound is likely used as a molecular building block in medicinal chemistry or materials science, similar to its trifluoromethyl analog (CAS 912291-11-3, ), which is explicitly noted for such applications.
Properties
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOPWTVBZVCVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable phenol derivative to form the benzyloxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Amine Alkylation: The benzyloxy intermediate is then subjected to alkylation with 2-methylpropylamine. This step often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the benzyloxy group or the amine functionality.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) facilitating halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biochemical pathways and potential therapeutic targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as receptors and enzymes. The benzyloxy group enhances its binding affinity to certain receptors, while the isobutyl group influences its pharmacokinetic properties. The compound may modulate neurotransmitter release or inhibit enzyme activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Functional Differences
Physicochemical and Functional Properties
Lipophilicity and Solubility :
- The benzyloxy group increases lipophilicity compared to polar substituents like morpholine (logP ~2.5 vs. ~1.8 for morpholine derivatives) .
- Trifluoromethyl substitution (CAS 912291-11-3) further enhances hydrophobicity, making it suitable for membrane-permeable drug candidates .
Steric and Electronic Effects :
- Meta-substituted benzyloxy derivatives exhibit less steric hindrance than ortho-substituted analogs (e.g., CAS 940202-96-0), facilitating interactions with biological targets .
- Electron-withdrawing groups (e.g., CF₃) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
Biological Activity: Morpholine-containing analogs (e.g., CAS 1153383-86-8) are common in kinase inhibitors due to hydrogen-bonding capabilities . Benzyloxy derivatives may act as intermediates for dopamine receptor modulators or antimicrobial agents, as seen in structurally related quinazolinones ().
Biological Activity
The compound {[3-(benzyloxy)phenyl]methyl}(2-methylpropyl)amine is a substituted amine that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H23NO. The synthesis typically involves several steps, including:
- Formation of the Benzyl Ether : The benzyloxy group is introduced through a nucleophilic substitution reaction.
- Alkylation : The amine group is then alkylated with 2-methylpropyl halides to yield the final product.
These synthetic pathways are crucial for enhancing the compound's biological activity by modifying its chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:
- Antimicrobial Activity
- Neuroprotective Effects
- Pharmaceutical Applications
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of compounds similar to this compound. For example, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various related compounds are summarized in the table below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | <0.03125 |
| Compound B | Escherichia coli | 1 |
| Compound C | Klebsiella pneumoniae | 4 |
These findings suggest that structural modifications can enhance antimicrobial properties significantly.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in studies aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can protect neuronal cells from oxidative stress, reducing cell death under harmful conditions.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various derivatives of benzyloxy-substituted phenyl amines. The results demonstrated that structural variations significantly impacted the MIC values against key bacterial strains, indicating potential for development into therapeutic agents.
- Neuroprotection Research : In another investigation, researchers synthesized hydrazones from this compound and assessed their neuroprotective capabilities. The derivatives exhibited a notable reduction in neuronal cell death under oxidative stress conditions, highlighting their potential for further development in neuroprotective therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Molecular Targets : The compound's structure allows it to interact with various biological molecules, influencing their function.
- Redox Reactions : It may participate in redox reactions that affect cellular oxidative states and signaling pathways.
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with biomolecules, further influencing their structure and function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
